Spadin
Overview
Description
Spadin (trifluoroacetate salt) is a peptide compound known for its role as a brain-penetrant inhibitor of the TREK-1 channel, which is a two-pore domain potassium channel. This compound has garnered attention due to its antidepressant effects observed in mouse models of depression, with a rapid onset of action .
Mechanism of Action
Target of Action
Spadin is a secreted peptide derived from the propeptide generated by the maturation of the neurotensin receptor 3 (NTSR3/Sortilin) . The primary target of this compound is the TREK-1 channel , a two-pore domain potassium channel . TREK-1 channel activity is a critical regulator of neuronal, cardiac, and smooth muscle physiology and pathology .
Mode of Action
This compound binds specifically to the TREK-1 channel with an affinity of 10 nM . It acts as a TREK-1-specific blocker . Electrophysiological studies have shown that this compound efficiently blocks the TREK-1 activity in COS-7 cells, cultured hippocampal pyramidal neurons, and CA3 hippocampal neurons in brain slices .
Biochemical Pathways
This compound’s action on the TREK-1 channel affects the conductance of potassium ions, which is critical to the control of cell membrane potential and excitability . This interaction leads to an increase in the firing rate of 5-HT neurons in the Dorsal Raphe Nucleus .
Result of Action
This compound’s inhibition of TREK-1 channels leads to an increase in the firing rate of 5-HT neurons . This results in a resistance to depression, as found in TREK-1 deficient mice .
Biochemical Analysis
Biochemical Properties
Spadin plays a crucial role in biochemical reactions by specifically targeting and inhibiting the TREK-1 channel. TREK-1 is a potassium channel involved in regulating neuronal excitability and has been identified as a target for antidepressant drugs. This compound binds to TREK-1 with high affinity, blocking its activity. This interaction has been demonstrated through immunoprecipitation and electrophysiological studies in various cell types, including COS-7 cells and cultured hippocampal neurons .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In neurons, this compound increases the firing rate of 5-HT (serotonin) neurons in the Dorsal Raphe Nucleus, which is associated with antidepressant effects. Additionally, this compound enhances hippocampal phosphorylation of CREB protein and neurogenesis, key markers of antidepressant action. These effects have been observed in both in vitro and in vivo studies, highlighting this compound’s potential in modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the TREK-1 channel, leading to its inhibition. This inhibition results in increased neuronal excitability and enhanced serotonin signaling. This compound’s interaction with TREK-1 has been confirmed through electrophysiological studies, where it efficiently blocked TREK-1 activity in various neuronal cell types. Furthermore, this compound’s antidepressant effects are mediated through the activation of the CREB protein and promotion of neurogenesis, which are crucial for its therapeutic action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been shown to change over time. This compound’s activity is relatively short-lived, with its effects disappearing beyond 7 hours after administration. Efforts to improve its stability and bioavailability have led to the development of this compound analogs with longer action durations. These analogs have demonstrated improved in vivo stability and sustained antidepressant effects, lasting up to 23 hours .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound exhibits potent antidepressant properties, reducing immobility time in behavioral tests such as the forced swimming test. At higher doses, this compound and its analogs have shown potential toxic or adverse effects, emphasizing the importance of dosage optimization in therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is primarily within neuronal cells, where it interacts with the TREK-1 channel. This compound’s activity and function are influenced by its localization to specific compartments or organelles within the cell. Post-translational modifications and targeting signals play a role in directing this compound to its site of action, ensuring its efficacy in modulating neuronal excitability and serotonin signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Spadin (trifluoroacetate salt) involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The initial amino acid is attached to a resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid is coupled to the chain using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage and Purification: The completed peptide is cleaved from the resin using trifluoroacetic acid (TFA) and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: In an industrial setting, the production of this compound (trifluoroacetate salt) follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. The use of large-scale HPLC systems ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Spadin (trifluoroacetate salt) primarily undergoes peptide bond formation during its synthesis. it can also participate in other reactions such as:
Oxidation: Oxidative conditions can modify certain amino acid residues within the peptide.
Reduction: Reductive conditions can reduce disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs of this compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific amino acid derivatives and coupling reagents.
Major Products: The primary product of these reactions is the modified peptide, which can have altered biological activity or stability .
Scientific Research Applications
Spadin (trifluoroacetate salt) has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in modulating ion channels and neuronal activity.
Medicine: Explored as a potential therapeutic agent for depression due to its rapid antidepressant effects.
Industry: Utilized in the development of peptide-based drugs and as a reference compound in analytical methods
Comparison with Similar Compounds
Humanin (trifluoroacetate): Another peptide with neuroprotective properties.
TNIIIA2 (trifluoroacetate): A peptide with anti-inflammatory effects.
D12-116 (trifluoroacetate): A peptide with potential therapeutic applications.
Comparison: Spadin is unique due to its specific inhibition of TREK-1 channels and its rapid onset of antidepressant effects. While other peptides like Humanin and TNIIIA2 have different biological activities, this compound’s ability to penetrate the brain and modulate ion channels sets it apart .
Biological Activity
Spadin is a 17-amino-acid peptide derived from the sortilin receptor, primarily recognized for its role as a selective inhibitor of the TREK-1 potassium channel. This compound has garnered significant interest in the field of neuropharmacology, particularly for its potential antidepressant effects and its ability to modulate various biological activities in neuronal tissues.
This compound functions by blocking the activity of the TREK-1 channel, which is known to be involved in neuronal excitability and various physiological processes. Research indicates that this compound binds to TREK-1 with high affinity (10 nM) and inhibits its activity in various cellular models, including COS-7 cells and hippocampal neurons . This inhibition results in increased neuronal firing rates, particularly in serotonin-producing neurons within the Dorsal Raphe Nucleus, suggesting a mechanism that may enhance serotonergic transmission—an essential pathway in mood regulation .
Antidepressant Effects
The antidepressant properties of this compound have been demonstrated through multiple behavioral assays. In studies involving mice, this compound administration resulted in significant resistance to depressive behaviors akin to those observed in TREK-1 deficient mice. Notably, this compound treatment led to increased levels of phosphorylated CREB (cAMP response element-binding protein) and enhanced neurogenesis in the hippocampus, both of which are critical indicators of antidepressant efficacy .
Table 1: Summary of Biological Activities of this compound
Case Studies and Research Findings
Recent studies have explored the pharmacological profile of this compound beyond its basic inhibitory action on TREK-1. For instance, Heurteaux et al. (2006) established that inhibiting TREK-1 channels induces an antidepressant phenotype. Subsequent research identified retro-inverso analogs of this compound that retained its antidepressant properties while potentially offering improved pharmacokinetic profiles .
In a notable study published in Frontiers in Pharmacology, researchers demonstrated that this compound selectively antagonizes the activation of TREK-1 by arachidonic acid (AA), indicating an allosteric modulation mechanism . This finding suggests that this compound may not only inhibit TREK-1 but also fine-tune its response to physiological stimuli.
Implications for Future Research
The implications of this compound's biological activities extend into potential therapeutic applications for mood disorders. Given its unique mechanism of action—targeting a specific ion channel associated with mood regulation—this compound could pave the way for novel antidepressant therapies with fewer side effects compared to traditional SSRIs (selective serotonin reuptake inhibitors).
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C96H142N26O22/c1-10-53(8)79(90(139)107-46-76(127)118-78(52(6)7)91(140)117-71(49-124)86(135)113-67(41-56-43-104-62-22-13-11-20-59(56)62)81(130)106-45-75(126)110-66(38-50(2)3)84(133)112-65(94(143)144)25-16-34-103-96(100)101)119-89(138)72-26-17-35-120(72)77(128)47-108-82(131)70(48-123)116-85(134)68(42-57-44-105-63-23-14-12-21-60(57)63)114-83(132)64(24-15-33-102-95(98)99)111-87(136)74-28-19-37-122(74)93(142)69(39-51(4)5)115-88(137)73-27-18-36-121(73)92(141)54(9)109-80(129)61(97)40-55-29-31-58(125)32-30-55/h11-14,20-23,29-32,43-44,50-54,61,64-74,78-79,104-105,123-125H,10,15-19,24-28,33-42,45-49,97H2,1-9H3,(H,106,130)(H,107,139)(H,108,131)(H,109,129)(H,110,126)(H,111,136)(H,112,133)(H,113,135)(H,114,132)(H,115,137)(H,116,134)(H,117,140)(H,118,127)(H,119,138)(H,143,144)(H4,98,99,102)(H4,100,101,103)/t53-,54-,61-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,78-,79-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSPWLIEKXALQP-WSSJNERPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C3CCCN3C(=O)CNC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCNC(=N)N)NC(=O)C6CCCN6C(=O)C(CC(C)C)NC(=O)C7CCCN7C(=O)C(C)NC(=O)C(CC8=CC=C(C=C8)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC(C)C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](C)NC(=O)[C@H](CC8=CC=C(C=C8)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C96H142N26O22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2012.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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